3-Hydroxy-4-phenylpyran-2,5-dione is a chemical compound that belongs to the class of organic compounds known as pyranones. It features a pyran ring with hydroxyl and phenyl substituents, contributing to its unique chemical properties. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis.
3-Hydroxy-4-phenylpyran-2,5-dione can be sourced from various chemical databases and literature, including specialized publications on organic compounds and their derivatives. Its synthesis and characterization are often discussed in academic journals focusing on organic chemistry and pharmacology.
This compound is classified under:
The synthesis of 3-Hydroxy-4-phenylpyran-2,5-dione typically involves multi-step reactions that may include cyclization processes, condensation reactions, or the use of specific catalysts to facilitate the formation of the pyran ring structure.
For example, one method involves the reaction of phenolic derivatives with diketones under acidic conditions to form the desired pyranone structure.
The molecular structure of 3-Hydroxy-4-phenylpyran-2,5-dione can be represented as follows:
The compound features a hydroxyl group (-OH) at the 3-position and a phenyl group at the 4-position of the pyran ring.
The structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | CHO |
Molecular Weight | 192.18 g/mol |
InChI | InChI=1S/C11H8O3/c12-9-6-8(11(13)14)7(5-9)10(12)15/h5-6,12H,1-4H3 |
3-Hydroxy-4-phenylpyran-2,5-dione can participate in various chemical reactions due to its reactive functional groups:
The reactivity of this compound is influenced by factors such as solvent choice, temperature, and catalyst presence. For example, in the presence of strong bases, it may undergo deprotonation leading to nucleophilic species that can react further.
Preliminary studies suggest that this compound may exhibit biological activity through:
3-Hydroxy-4-phenylpyran-2,5-dione has potential applications in:
CAS No.: 1232861-58-3
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8